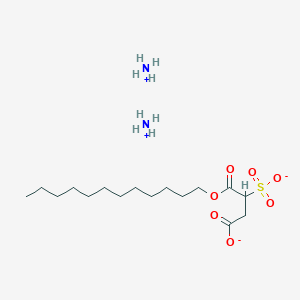
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-diaminotetrahydroquinazolines involves several steps, starting from key intermediates like protected 2,4-bis(acetamido)-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde. This intermediate can be obtained through Diels–Alder reactions, followed by cyclocondensation with dicyandiamide, and further chemical modifications. A notable synthetic route involves the reductive amination of the key intermediate with appropriate amines to yield various 6-substituted 2,4-diaminotetrahydroquinazolines with significant biological activities (Gangjee et al., 1995).
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, a factor in numerous diseases and aging. Analytical methods for determining antioxidant activity are vital for understanding the potential of compounds, including quinazoline derivatives, in acting as antioxidants. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) test are used to assess the antioxidant capacity of complex samples, with spectrophotometry being a common detection method. These methods have been applied successfully to analyze the antioxidant analysis or determination of antioxidant capacity of various compounds (I. Munteanu & C. Apetrei, 2021).
Redox Mediators in Organic Pollutant Treatment
The remediation of organic pollutants, often recalcitrant compounds in industrial wastewater, is enhanced by redox mediators in the presence of specific enzymes. This enzymatic approach benefits from the inclusion of redox mediators like 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), which significantly improve the degradation efficiency of pollutants. The application of enzyme–redox mediator systems promises a sustainable solution for treating a wide spectrum of aromatic compounds in industrial effluents (Maroof Husain & Q. Husain, 2007).
Spin Label Amino Acids in Peptide Studies
The spin label amino acid, TOAC, demonstrates the utility of quinazoline derivatives in analyzing peptide structures and dynamics. TOAC, due to its rigid nature and incorporation via peptide bonds, is invaluable for studying peptide secondary structure and interactions with membranes. This approach has facilitated insights into the orientation and conformation of peptides, contributing to our understanding of biological functions and disease mechanisms (S. Schreier et al., 2012).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, while useful as biorenewable chemicals, can inhibit microbial biocatalysts at concentrations lower than desired for industrial processes. Understanding the impact of carboxylic acids on microbes like E. coli and S. cerevisiae is crucial for developing strategies to increase microbial robustness, thereby enhancing biofuel and bioproduct production efficiencies (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a variety of targets, including enzymes of mycobacterial tuberculosis such as dihydrofolate reductase (dhfr), pantothenate kinase (mt pank), and fad-containing oxidoreductase dpre1 .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in a variety of ways, often leading to inhibition of the target’s function .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, often related to the function of their targets .
Result of Action
Quinazoline derivatives have been shown to have a variety of effects, often related to the inhibition of their targets .
Propriétés
IUPAC Name |
2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLVDMQUXYRHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281809 |
Source


|
| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6974-25-0 |
Source


|
| Record name | NSC23115 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[azido(phenoxy)phosphoryl]oxybenzene](/img/structure/B45318.png)
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)



![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

